molecular formula C20H21FN2O2 B5520730 4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5520730
M. Wt: 340.4 g/mol
InChI Key: JZQZXMHLAHLSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques for Drug Degradation Products

Research has demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine hydrochloride and its degradation products. This analytical approach can be applied to assess the stability and degradation pathways of 4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone and similar compounds, ensuring quality control in pharmaceutical formulations (El-Sherbiny et al., 2005).

Antitumor Activity

Synthesis and evaluation of novel compounds structurally related to piperazine derivatives have shown significant antitumor activities. These studies suggest that modifications on the piperazine ring, similar to those in this compound, can lead to potential antitumor agents, highlighting the importance of structural variations in medicinal chemistry (Naito et al., 2005).

Synthesis Methodologies

Innovative synthetic routes for producing flunarizine and its isomers have been developed, showcasing the versatility of piperazine derivatives in drug synthesis. Such methodologies could be adapted for synthesizing this compound, providing insights into efficient production techniques for pharmaceutical compounds (Shakhmaev et al., 2016).

Antimicrobial and Antiviral Activities

Derivatives of piperazine, including those with structural similarities to this compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. This research direction underscores the potential of such compounds in developing new therapeutic agents against infectious diseases (Reddy et al., 2013).

Drug Metabolism and Pharmacokinetics

Studies on the metabolism of flunarizine in different species provide a foundational understanding of the metabolic pathways and pharmacokinetics of related compounds. This knowledge is crucial for predicting the behavior of new drugs in the body, including those based on the piperazine structure (Lavrijsen et al., 1992).

Mechanism of Action

Without specific studies or data, it’s challenging to predict the mechanism of action of this compound. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various chemical or biological contexts .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-15-5-8-18(9-6-15)23-12-11-22(14-20(23)25)19(24)10-7-16-3-2-4-17(21)13-16/h2-6,8-9,13H,7,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZXMHLAHLSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.